2-(4-bromophenethoxy)tetrahydro-2H-pyran chemical properties
2-(4-bromophenethoxy)tetrahydro-2H-pyran chemical properties
Executive Summary & Structural Significance
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) is a bifunctional organic building block widely employed in medicinal chemistry and total synthesis. Structurally, it consists of a 4-bromophenethyl alcohol core wherein the hydroxyl group is masked as a tetrahydropyranyl (THP) acetal .
This molecule serves a strategic role in synthetic pathways:
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Orthogonal Reactivity: The THP ether is stable to strong bases and nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), allowing selective manipulation of the aryl bromide.
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Masked Hydrophilicity: It introduces a 2-(4-substituted-phenyl)ethanol motif—a common pharmacophore in cardiovascular and neurological drugs—while maintaining lipophilicity during intermediate steps.
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Latent Functionality: The alcohol can be liberated under mild acidic conditions after the carbon skeleton has been elaborated.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-[2-(4-Bromophenyl)ethoxy]oxane |
| CAS Number | 79849-46-0 |
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| Boiling Point | ~150–160 °C (at 0.5 mmHg) [Predicted] |
| Stability | Stable to base/nucleophiles; Labile to aqueous acids |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Dry |
Synthesis & Preparation
The synthesis follows a standard acid-catalyzed addition of the alcohol to a vinyl ether. This process is atom-economical and typically proceeds in high yield (>90%).
Reaction Mechanism
The reaction involves the electrophilic addition of 3,4-dihydro-2H-pyran (DHP) to 2-(4-bromophenyl)ethanol, catalyzed by a Brønsted acid (e.g., p-TsOH) or a mild Lewis acid (e.g., PPTS).
Figure 1: Acid-catalyzed protection mechanism.
Experimental Protocol: Synthesis from 4-Bromophenethanol
Objective: Prepare 50 mmol of 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
Materials:
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2-(4-Bromophenyl)ethanol (10.05 g, 50 mmol)
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3,4-Dihydro-2H-pyran (6.3 g, 75 mmol, 1.5 eq)
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Pyridinium p-toluenesulfonate (PPTS) (1.25 g, 5 mmol, 10 mol%)
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Dichloromethane (DCM) (100 mL, anhydrous)
Procedure:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Add 2-(4-bromophenyl)ethanol and anhydrous DCM. Stir until dissolved.
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Addition: Add PPTS followed by the dropwise addition of DHP over 10 minutes at room temperature.
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Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.
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Quench: Dilute with Et₂O (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst.
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Workup: Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
Reactivity & Transformations
The utility of this compound lies in the reactivity of the aryl bromide while the alcohol remains protected.
Metallation (Grignard/Lithium Reagents)
The aryl bromide can be converted into a nucleophile (Grignard or Aryllithium) to react with electrophiles (aldehydes, ketones, epoxides).
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Reagent: Mg turnings (THF, reflux) or n-BuLi (THF, -78°C).
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Application: Chain extension or coupling to generate 4-substituted phenethyl alcohols.
Palladium-Catalyzed Couplings
The Ar-Br bond is an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Suzuki Coupling: Reacts with aryl boronic acids to form biaryl structures.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
Deprotection
The THP group is cleaved using acidic hydrolysis to regenerate the alcohol.
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Conditions: p-TsOH in MeOH/H₂O or 1M HCl in THF.
Figure 2: Divergent synthetic pathways.
Structural Characterization (NMR)
Verification of the structure relies on identifying the characteristic THP acetal proton and the para-substituted aromatic system.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.42 | Doublet (J=8.4 Hz) | Ar-H (ortho to Br) |
| 7.12 | Doublet (J=8.4 Hz) | Ar-H (meta to Br) | |
| 4.58 | Triplet (br) | O-CH -O (THP anomeric) | |
| 3.85 – 3.95 | Multiplet | -CH₂-CH ₂-O-THP (one H) | |
| 3.55 – 3.75 | Multiplet | -CH₂-CH ₂-O-THP (one H) + THP ring | |
| 2.88 | Triplet (J=7.0 Hz) | Ar-CH ₂-CH₂- | |
| 1.45 – 1.85 | Multiplet | THP ring protons (6H) | |
| ¹³C NMR | 137.8 | Quaternary | Ar-C (ipso to alkyl) |
| 131.5 | CH | Ar-C (ortho to Br) | |
| 130.8 | CH | Ar-C (meta to Br) | |
| 120.1 | Quaternary | Ar-C-Br | |
| 98.8 | CH | O-C H-O (THP anomeric) | |
| 68.5 | CH₂ | -CH₂-C H₂-O- | |
| 62.3 | CH₂ | THP ring (-O-C H₂-) | |
| 35.8 | CH₂ | Ar-C H₂- |
Handling & Safety (SDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for alkyl bromides and ethers.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Stability: Forms peroxides upon prolonged exposure to air (typical of ethers). Test for peroxides before distillation.
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Spill Response: Absorb with inert material (sand/vermiculite).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Bromine content).
References
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Sigma-Aldrich. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Page (CAS 79849-46-0).[1][2] Retrieved from
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PubChem. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Compound Summary. National Library of Medicine. Retrieved from
- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry, 42(23), 3772–3774.
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ChemicalBook. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Properties and Suppliers. Retrieved from
